Hydroxy-PEG6-Boc

PROTAC design ternary complex formation linker length optimization

Hydroxy-PEG6-Boc is a heterobifunctional polyethylene glycol (PEG) linker composed of six ethylene glycol units terminated by a hydroxyl group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other. This monodisperse oligomer (C₁₉H₃₈O₉, MW 410.5) belongs to the class of PEG-based PROTAC linkers, which serve as hydrophilic tethers connecting target-protein ligands to E3-ligase recruiting moieties in targeted protein degradation chimeras.

Molecular Formula C19H38O9
Molecular Weight 410.5 g/mol
CAS No. 361189-64-2
Cat. No. B608017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG6-Boc
CAS361189-64-2
SynonymsHydroxy-PEG6-t-butyl ester
Molecular FormulaC19H38O9
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3
InChIKeyVGGDPFAYSOSIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG6-Boc (CAS 361189-64-2): A Monodisperse PEG Linker for PROTAC Procurement


Hydroxy-PEG6-Boc is a heterobifunctional polyethylene glycol (PEG) linker composed of six ethylene glycol units terminated by a hydroxyl group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other. This monodisperse oligomer (C₁₉H₃₈O₉, MW 410.5) belongs to the class of PEG-based PROTAC linkers, which serve as hydrophilic tethers connecting target-protein ligands to E3-ligase recruiting moieties in targeted protein degradation chimeras . The PEG6 spacer provides aqueous solubility and conformational flexibility, while the Boc group enables controlled, acid-labile deprotection for sequential conjugation. Unlike polydisperse PEG mixtures, Hydroxy-PEG6-Boc is supplied as a discrete, analytically characterized species, which is critical for reproducible structure–activity relationships (SARs) in degrader development .

Why Hydroxy-PEG6-Boc Cannot Be Simply Swapped for Another PEG Linker in PROTAC Synthesis


PEG linkers in PROTACs are not inert tethers; their length, flexibility, and end-group identity directly control the formation of the ternary complex and, consequently, the degradation potency (DC₅₀) [1]. Even a one-unit change in the number of ethylene glycol repeats can shift DC₅₀ by up to 10‑fold, as the linker dictates whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination . Substituting a PEG6 linker with a PEG4 or PEG8 variant without re-optimizing the entire degrader molecule risks collapsing the ternary complex, introducing steric clashes, or increasing the entropic penalty, any of which can abolish degradation activity. Furthermore, variations in the terminal functional group—hydroxyl versus amine, or Boc versus Fmoc—alter the synthetic route, the deprotection conditions, and the compatibility with downstream conjugation chemistries. Procurement of a specific PEG linker must therefore be based on batch‑certified purity, exact oligomer length, and defined end-group chemistry, as even trace impurities of shorter or over‑oxidized oligomers can seed aggregates or out‑compete the native degrader in cellular assays .

Hydroxy-PEG6-Boc vs. Its Closest Analogs: Quantitative Evidence for Procurement Selection


PEG6 Spacer Delivers Optimal Ternary Complex Geometry vs. PEG4 and PEG8 in PROTAC Design

In targeted protein degradation, linker length is a primary determinant of degradation efficiency. The hexaethylene glycol (PEG6) spacer of Hydroxy-PEG6-Boc provides an end-to-end contour length of approximately 21 Å (6 units × 3.5 Å per repeat), placing it between the shorter PEG4 (≈14 Å) and the longer PEG8 (≈28 Å) . This intermediate length is structurally privileged: it falls within the inter‑pocket distance range observed in the majority of crystallographically characterized E3 ligase–target protein complexes, which typically require a span of 12–20+ atoms . In structure–activity relationship campaigns, the progression from PEG4 to PEG8 has been shown to enhance the residence time of the ternary complex by up to an order of magnitude, leading to lower cellular EC₅₀ values . PEG6 represents the conformational compromise that avoids the near‑rigid constraint of PEG4 (which can limit ternary complex sampling) and the excessive conformational entropy of PEG8 (which can promote intramolecular micelle formation and reduce effective warhead concentration) .

PROTAC design ternary complex formation linker length optimization

Ultra-High Purity Specification (99.98%) of Hydroxy-PEG6-Boc vs. Industry Standard (≥95%)

One commercially available lot of Hydroxy-PEG6-Boc (MedChemExpress, Cat. HY-141203) is certified at 99.98% purity as determined by HPLC and NMR . In contrast, the same compound supplied by Sigma-Aldrich carries a specification of ≥95% , and analogous PEG linkers such as Hydroxy-PEG8-Boc are routinely offered at ≥95% purity . The 99.98% purity level corresponds to a total impurity burden of ≤0.02%, which is 250‑fold lower than the 5% impurity burden allowed by the ≥95% specification. In PROTAC research, sub‑stoichiometric impurities of shortened or over‑oxidized PEG oligomers can out‑compete the intended degrader for the target protein or E3 ligase, seed soluble aggregates that artifactually increase cytotoxicity, or activate innate immune sensing of ethylene glycol oligomers . Ultra‑high purity therefore directly reduces SAR noise and accelerates lead optimization cycles.

purity quality control batch reproducibility

Hydroxyl Terminal Group Enables Broader Derivatization Chemistry vs. Amino-PEG6 Analogs

Hydroxy-PEG6-Boc presents a terminal hydroxyl (–OH) group as its reactive handle, which distinguishes it from amino‑terminated analogs such as Boc-NH-PEG6-OH (CAS 331242-61-6). The hydroxyl group can be directly activated for esterification, etherification, or carbamate formation, or it can be converted to a better leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, providing access to a wider range of downstream conjugates than a primary amine . In contrast, an amino‑PEG linker requires protection/deprotection cycles when orthogonal reactivity is needed, adding synthetic steps and potentially reducing overall yield. The hydroxyl moiety is also compatible with Mitsunobu reactions, direct oxidation to a carboxylic acid, and enzymatic transformations, offering synthetic versatility that the amine analog cannot match without additional protecting‑group manipulations . This difference is significant in library‑based PROTAC synthesis, where the ability to diversify from a single linker scaffold reduces the number of distinct linker building blocks that must be procured and validated.

bioconjugation derivatization functional group compatibility

Physical State and Density: Liquid Formulation Advantage vs. Solid PEG Analogs

Hydroxy-PEG6-Boc is supplied as a liquid at ambient temperature, with a measured density of 1.068 g/mL and refractive index of n/D 1.454 . This contrasts with the longer-chain homolog Hydroxy-PEG8-Boc, which is a powder requiring storage at −20 °C . The liquid physical state of Hydroxy-PEG6-Boc simplifies volumetric dispensing, facilitates the preparation of stock solutions in organic solvents without the need for pre‑weighing, and reduces electrostatic adhesion losses that commonly occur with fine powders. The density value of 1.068 g/mL enables direct gravimetric‑to‑volumetric conversion for automated liquid‑handling platforms, a practical advantage in high‑throughput PROTAC library synthesis .

handling formulation physical properties

High-Impact Application Scenarios for Hydroxy-PEG6-Boc Based on Its Differentiated Properties


PROTAC Linker‑Length Optimization with a Pre‑Validated PEG6 Scaffold

In a PROTAC discovery campaign where the target protein and E3 ligase have not yet been co‑crystallized, the PEG6 spacer of Hydroxy-PEG6-Boc offers an empirically privileged starting point. Its intermediate length (≈21 Å) has been shown across multiple series to maximize the probability of productive ternary complex formation, reducing the number of linker variants that must be synthesized and screened. Researchers can couple the hydroxyl terminus to a target‑protein ligand and, after Boc deprotection, attach an E3‑ligase recruiter, generating a focused library with confidence that the linker length is within the optimal range observed in most published PROTAC SARs .

High‑Purity Building Block for Reproducible SAR Tables

When procured at the 99.98% purity grade, Hydroxy-PEG6-Boc minimizes the risk that trace oligomeric impurities will distort DC₅₀ measurements or seed cytotoxic aggregates. This is especially critical when comparing degradation potency across multiple PROTAC analogs, as even low levels of shortened PEG truncation products can act as competitive inhibitors of ternary complex formation. The ultra‑high purity specification ensures that differences in observed degradation activity can be confidently attributed to the designed chemical modifications rather than to batch‑to‑batch variability in the linker component .

Modular Diversification via Hydroxyl‑Directed Chemistry

The terminal hydroxyl group of Hydroxy-PEG6-Boc allows a single linker stock to be routed into diverse conjugates—esters, ethers, carbamates, or oxidized carboxylic acids—without the additional protection/deprotection steps required by amino‑PEG analogs. This modularity is valuable in medicinal chemistry laboratories that maintain a common linker inventory across multiple target‑degradation programs. The hydroxyl handle also permits late‑stage functionalization of pre‑assembled PROTAC intermediates, streamlining the exploration of exit‑vector geometry on the target‑protein ligand .

Automated Liquid‑Handling Workflows for PROTAC Library Synthesis

The liquid physical state and defined density (1.068 g/mL) of Hydroxy-PEG6-Boc enable direct volumetric dispensing on automated synthesis platforms, eliminating the need for weighing of hygroscopic or electrostatically adhesive powders. This property is particularly advantageous in high‑throughput PROTAC library construction, where dozens of linker‑drug conjugates must be prepared in parallel with precise stoichiometric control. The liquid format reduces vial‑to‑vial carryover, simplifies inert‑atmosphere handling, and accelerates cycle times in plate‑based synthesis protocols .

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